molecular formula C15H18NaO3 B1675257 Loxoprofen sodium CAS No. 80382-23-6

Loxoprofen sodium

カタログ番号: B1675257
CAS番号: 80382-23-6
分子量: 269.29 g/mol
InChIキー: IEPGDDWZDRJSIT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

合成経路と反応条件

ロキソプロフェンは、以下の主要なステップを含む複数ステップのプロセスによって合成されます :

工業的製造方法

ロキソプロフェンの工業的製造は、高い収率と純度を確保するために最適化された反応条件を用いた大規模合成を伴います。 このプロセスには通常、溶媒抽出、結晶化、精製などのステップが含まれ、医薬品用に適した形態で最終生成物が得られます .

化学反応の分析

反応の種類

ロキソプロフェンは、以下を含むいくつかの種類の化学反応を起こします。

一般的な試薬と条件

生成される主な生成物

科学研究への応用

ロキソプロフェンは、以下を含む幅広い科学研究への応用を持っています。

科学的研究の応用

Pharmacological Profile

Loxoprofen sodium is a prodrug that is converted into its active form, loxoprofen, in the body. Its primary mechanism of action involves the inhibition of cyclooxygenase enzymes, leading to decreased production of prostaglandins, which are mediators of inflammation and pain.

Key Properties

  • Analgesic Effect : Approximately 10-20 times more potent than indomethacin and other traditional NSAIDs .
  • Anti-inflammatory : Effective in reducing inflammation in various conditions.
  • Antipyretic : Capable of lowering fever.

Pain Management

This compound is primarily used to manage acute and chronic pain conditions, including:

  • Acute Low Back Pain : A clinical trial demonstrated that this compound (60 mg three times daily) was effective and well-tolerated compared to diclofenac (50 mg) in patients with acute low back pain, showing significant improvements in pain scores and overall patient satisfaction .
  • Chronic Inflammatory Pain : A study involving 60 patients treated with this compound hydrogel patches showed a 93.33% effectiveness rate in alleviating chronic inflammatory pain after two weeks .

Osteoarthritis and Rheumatoid Arthritis

This compound has been shown to alleviate symptoms associated with osteoarthritis and rheumatoid arthritis by reducing joint inflammation and pain.

Postoperative Pain Relief

The compound is also utilized for managing postoperative pain, providing effective analgesia while minimizing gastrointestinal side effects commonly associated with oral NSAIDs.

Nocturia Management

Long-term administration of this compound has demonstrated efficacy in reducing nocturia episodes in patients, with significant improvements noted over six months .

Safety Profile

This compound has been associated with fewer gastrointestinal adverse effects compared to other NSAIDs. In studies, the incidence of gastric discomfort was notably lower, making it a safer alternative for long-term use .

Adverse Effects

  • Common side effects include mild gastrointestinal discomfort.
  • Rare cases of fixed drug eruption have been reported .

Case Study 1: Efficacy in Chronic Pain

In a real-world observational study involving patients with chronic inflammatory pain treated with this compound hydrogel patches, results indicated significant reductions in swelling and pain dysfunction after two weeks of treatment. Patient satisfaction reached 90% following treatment .

Case Study 2: Long-Term Safety

A study assessing the long-term effects of this compound on nocturia showed that patients experienced fewer episodes after treatment, along with minimal adverse effects over a year-long observation period .

Data Summary Table

Application AreaEfficacy RateSide EffectsStudy Reference
Acute Low Back Pain83% improvementGI effects (25.5%)
Chronic Inflammatory Pain93.33% effectiveMinimal discomfort
Nocturia ReductionSignificantMild gastric discomfort

生物活性

Loxoprofen sodium is a non-steroidal anti-inflammatory drug (NSAID) widely used for its analgesic and anti-inflammatory properties. This compound has garnered attention in various clinical and experimental studies, revealing its multifaceted biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy in clinical settings, and relevant case studies.

This compound functions primarily through the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the conversion of arachidonic acid to prostaglandins—mediators of inflammation and pain. However, loxoprofen exhibits unique characteristics compared to traditional NSAIDs:

  • Selective COX Inhibition : Studies indicate that this compound shows minimal activity against recombinant human COX-1 and COX-2 enzymes, suggesting a different mechanism of action compared to other NSAIDs, which may lead to fewer gastrointestinal side effects .
  • Reduction of Oxidative Stress : Research demonstrates that this compound can alleviate oxidative stress induced by angiotensin II in human umbilical vein endothelial cells (HUVECs). It reduces reactive oxygen species (ROS) levels and apoptosis rates by modulating apoptotic pathways involving Bax, Bcl-2, and caspase-3 .

Efficacy in Clinical Settings

This compound has been evaluated for its efficacy in various clinical scenarios, particularly in managing chronic pain conditions.

Case Studies

  • Chronic Inflammatory Pain : A real-world observational study involving 60 patients treated with a this compound hydrogel patch (LX-P) reported that 93.33% found the treatment effective after two weeks. The study noted significant reductions in swelling and pain dysfunction, with 90% patient satisfaction .
  • Comparison with Oral Formulations : Another study compared the efficacy of LX-P with oral loxoprofen tablets (LX-T). The hydrogel patch showed superior performance in patients without peripheral arthritis, achieving higher response rates on pain relief assessments (ASAS20) .
  • Long-term Effects on Nocturia : A study examined the long-term effects of this compound on nocturia. After six months of treatment, patients experienced a significant reduction in nocturia episodes compared to baseline measurements, indicating potential benefits beyond pain relief .

Data Summary

The following table summarizes key findings from various studies on the biological activity and clinical efficacy of this compound:

Study FocusFindingsReference
Oxidative Stress Reduction Loxoprofen reduced ROS levels and apoptosis in HUVECs; improved cell viability and mitochondrial function.
Chronic Pain Management 93.33% effectiveness reported; significant reduction in swelling and pain dysfunction.
Comparative Efficacy Hydrogel patch outperformed oral tablets in specific patient demographics regarding pain relief.
Nocturia Treatment Significant reduction in nocturia episodes after long-term treatment with this compound.

Safety Profile

While this compound is generally well-tolerated, some adverse effects have been reported:

  • Incidences of gastric discomfort were observed in long-term studies, affecting approximately 12.5% of patients .
  • A small percentage experienced leg edema and other mild gastrointestinal symptoms during treatment .

特性

Key on ui mechanism of action

Loxoprofen itself is a prodrug and carries little-to-no pharmacological activity - it is rapidly metabolized to its trans-alcohol form, which is a potent and non-selective inhibitor of cyclooxygenase. Cyclooxygenase (COX) is present in 2 forms, COX-1 and COX-2, with each serving different functions. COX-1 is present in human cells and is constitutively released, performing cellular housekeeping functions such as mucus production and platelet aggregation. COX-2 is induced in human cells post-injury or due to other stimuli, is triggered to appear in large quantities at the sites of injury/stimuli, and is ultimately responsible for the mediation of inflammation and pain. Loxoprofen's active metabolite inhibits both COX isoforms, resulting in reduced expression of several mediators of pain, inflammation, and fever (e.g. prostaglandins, prostacyclin, thromboxane, etc).

CAS番号

80382-23-6

分子式

C15H18NaO3

分子量

269.29 g/mol

IUPAC名

2-[4-[(2-oxocyclopentyl)methyl]phenyl]propanoic acid

InChI

InChI=1S/C15H18O3.Na/c1-10(15(17)18)12-7-5-11(6-8-12)9-13-3-2-4-14(13)16;/h5-8,10,13H,2-4,9H2,1H3,(H,17,18);

InChIキー

IEPGDDWZDRJSIT-UHFFFAOYSA-N

SMILES

CC(C1=CC=C(C=C1)CC2CCCC2=O)C(=O)[O-].[Na+]

異性体SMILES

CC(C1=CC=C(C=C1)CC2CCCC2=O)C(=O)[O-].O.O.[Na+]

正規SMILES

CC(C1=CC=C(C=C1)CC2CCCC2=O)C(=O)O.[Na]

外観

Solid powder

ピクトグラム

Acute Toxic

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

156-S
2-(4-((2-oxocyclopentyl)methyl)phenyl)propionic acid
2-OCPPP
CS 600
CS-600
loxoprofen
loxoprofen alcohol
loxoprofen sodium dihydrate
loxoprofen sodium, (R*,S*)-isomer
sodium 2-(4-(2-oxocyclopentylmethyl)phenyl)propionate dihydrate
sodium loxoprofen

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Loxoprofen sodium
Reactant of Route 2
Loxoprofen sodium
Reactant of Route 3
Loxoprofen sodium
Reactant of Route 4
Reactant of Route 4
Loxoprofen sodium
Reactant of Route 5
Loxoprofen sodium
Reactant of Route 6
Loxoprofen sodium
Customer
Q & A

Q1: What is the primary mechanism of action of Loxoprofen sodium?

A1: this compound itself is a prodrug, meaning it is inactive until metabolized in the body. Its active metabolite, Loxoprofen-SRS, inhibits both cyclooxygenase (COX)-1 and COX-2 enzymes. [] This inhibition prevents the production of prostaglandins, which are key mediators of inflammation and pain. [, , ]

Q2: How does the inhibition of COX enzymes lead to pain relief?

A2: Prostaglandins, produced by COX enzymes, sensitize nerve endings to pain mediators like bradykinin and histamine. By inhibiting COX, this compound reduces prostaglandin production and thereby decreases pain perception. [, , ]

Q3: Does this compound target COX-1 and COX-2 equally?

A3: Loxoprofen-SRS, the active metabolite, exhibits non-selective inhibition of both COX-1 and COX-2. [] This means it can affect both physiological processes mediated by COX-1 (like gastric mucosal protection) and inflammatory processes mediated by COX-2.

Q4: Beyond pain relief, are there other therapeutic benefits observed with this compound?

A4: Studies suggest this compound might offer benefits beyond analgesia. For instance, it showed a reduction in atherosclerotic lesion formation in mice, likely through its anti-inflammatory effects. [] Additionally, it has been investigated for its potential in treating nocturia, possibly by reducing nighttime urine production. []

Q5: What is the molecular formula and weight of this compound?

A5: this compound, in its dihydrate form, has the molecular formula C16H17NaO5. Its molecular weight is 336.3 g/mol.

Q6: Has research explored improving the delivery of this compound?

A7: Yes, researchers have investigated advanced delivery systems like nano-sized transfersomes for this compound. [] These lipid-based carriers aim to enhance drug penetration through the skin for topical applications. The selection of appropriate gelling agents, such as carbopol 974p, was found to be crucial in optimizing drug release profiles and physical properties of the gels. []

Q7: How is this compound absorbed and metabolized in the body?

A8: this compound is rapidly absorbed after oral administration and undergoes extensive first-pass metabolism in the liver, where it is converted into its active metabolite, Loxoprofen-SRS. [, ]

Q8: How is this compound eliminated from the body?

A9: Both this compound and its metabolites are primarily eliminated through urine. []

Q9: Does the timing of this compound administration affect its efficacy for pain relief?

A10: Research suggests that administering this compound preemptively, meaning before surgery or a procedure, can significantly reduce postoperative pain. [, , ]

Q10: What types of in vivo models have been used to study this compound?

A11: Animal models, particularly rodents, have been employed to investigate the effects of this compound on various conditions. For instance, researchers used apoE−/− mice fed a Western diet to study the drug's impact on atherosclerosis. [] Rat models have also been used to evaluate its analgesic and anti-inflammatory properties in settings like paw edema and air pouch inflammation. []

Q11: What are the key findings from clinical trials on this compound?

A11: Clinical trials have investigated the use of this compound in various conditions:

  • Dental Pain: It has been shown to be effective in reducing pain after tooth extractions. [, , ] One study found that its efficacy was comparable to diclofenac potassium for this purpose. []
  • Osteoarthritis: Trials have explored its use in managing pain and improving function in patients with knee osteoarthritis. [, ]
  • Ankylosing Spondylitis: Research suggests potential benefits in reducing pain and inflammation in this inflammatory arthritis. []

Q12: What are the known side effects associated with this compound?

A13: Like other non-selective NSAIDs, gastrointestinal side effects are a concern with this compound. [, ] Other reported adverse effects, though less common, include bronchiolitis obliterans organizing pneumonia (BOOP), colonic ulceration, and ileal ulcers. [, , ]

Q13: What analytical methods are commonly employed to measure this compound levels?

A14: High-performance liquid chromatography (HPLC) coupled with UV detection is frequently used to quantify this compound in various matrices, including pharmaceutical formulations and biological samples. [, , , , ] Mass spectrometry (MS) coupled with HPLC has also been utilized, offering enhanced sensitivity and selectivity for pharmacokinetic studies. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。